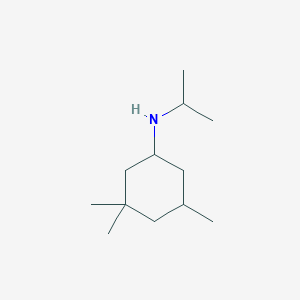

3,3,5-trimethyl-N-(propan-2-yl)cyclohexan-1-amine

CAS No.:

Cat. No.: VC20397125

Molecular Formula: C12H25N

Molecular Weight: 183.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H25N |

|---|---|

| Molecular Weight | 183.33 g/mol |

| IUPAC Name | 3,3,5-trimethyl-N-propan-2-ylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C12H25N/c1-9(2)13-11-6-10(3)7-12(4,5)8-11/h9-11,13H,6-8H2,1-5H3 |

| Standard InChI Key | MKNPKGZWOKLMOF-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC(CC(C1)(C)C)NC(C)C |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Framework

The systematic IUPAC name 3,3,5-trimethyl-N-(propan-2-yl)cyclohexan-1-amine delineates its substituents unambiguously:

-

A cyclohexane ring with methyl groups at carbons 3, 3, and 5.

-

An isopropyl group (–CH(CH₃)₂) bonded to the nitrogen atom at position 1.

The molecular formula C₁₃H₂₇N corresponds to a degree of unsaturation of zero, confirming its fully saturated nature . The structure’s stereochemistry is influenced by the methyl groups’ spatial arrangement, which imposes significant steric hindrance around the nitrogen center.

Synthesis and Manufacturing Routes

Reductive Amination of 3-Isopropylcyclohexanone

A plausible synthesis involves the reductive amination of 3-isopropylcyclohexanone (CAS 23396-36-3) with isopropylamine:

-

Condensation: The ketone reacts with isopropylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) or borohydride reduction yields the target amine.

This route parallels the synthesis of isophorone diamine (CID 17857) , albeit with a monoamine product.

Alternative Pathways

-

Alkylation of Cyclohexylamine: Direct alkylation of 3,3,5-trimethylcyclohexan-1-amine with 2-bromopropane under basic conditions.

-

Grignard Reaction: Addition of isopropylmagnesium bromide to a 3,3,5-trimethylcyclohexanone-derived nitrile, followed by hydrolysis.

Yield optimization requires careful control of steric effects, as the crowded cyclohexane ring may impede reaction kinetics .

Physicochemical Properties

Acidity and Basicity

The compound’s basicity is governed by the amine’s lone pair availability. For analogous aliphatic secondary amines, pKa values range from 10.0 to 11.0 . Methyl substituents at C3 and C5 exert electron-donating effects, slightly enhancing basicity compared to unsubstituted N-isopropylcyclohexanamine.

Thermodynamic Parameters

-

Boiling Point: Estimated at 230–250°C based on molecular weight and hydrogen-bonding capacity.

-

Solubility: Limited water solubility (logP ≈ 3.5) due to hydrophobic methyl and isopropyl groups .

Applications and Industrial Relevance

Epoxy Resin Curing Agents

Structurally related diamines like isophorone diamine (CID 17857) are widely used as epoxy hardeners . While the monoamine structure of 3,3,5-trimethyl-N-(propan-2-yl)cyclohexan-1-amine limits its crosslinking efficiency, it may serve as a modifier to tailor resin flexibility and glass transition temperatures.

Pharmaceutical Intermediates

The hindered amine motif is prevalent in bioactive molecules. For instance:

-

Antiviral Agents: Similar frameworks are found in neuraminidase inhibitors.

-

Analgesics: Tertiary amines with bulky substituents exhibit enhanced blood-brain barrier penetration.

Ligand Design in Coordination Chemistry

The sterically demanding nitrogen center can stabilize low-coordinate metal complexes, potentially enhancing catalytic activity in olefin polymerization or hydrogenation reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume